molecular formula C5H9NO2 B8795508 4-(2-Hydroxyethyl)-2-azetidinone

4-(2-Hydroxyethyl)-2-azetidinone

Cat. No.: B8795508
M. Wt: 115.13 g/mol
InChI Key: YFLNKMDUUCRCSU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-2-azetidinone is a β-lactam compound characterized by a four-membered azetidinone ring substituted at the C-4 position with a 2-hydroxyethyl group (-CH₂CH₂OH). This functional group introduces hydrogen-bonding capability and enhanced hydrophilicity compared to unsubstituted azetidinones. The hydroxyethyl moiety may influence biological activity, solubility, and coordination chemistry, making it relevant for pharmaceutical and material science applications .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

4-(2-hydroxyethyl)azetidin-2-one

InChI

InChI=1S/C5H9NO2/c7-2-1-4-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)

InChI Key

YFLNKMDUUCRCSU-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)CCO

Origin of Product

United States

Scientific Research Applications

Antibiotic Development

The most significant application of 4-(2-Hydroxyethyl)-2-azetidinone lies in its role as a precursor for synthesizing β-lactam antibiotics. The β-lactam ring is a crucial structural component found in many antibiotics, including penicillins and cephalosporins. The synthesis of this compound can lead to derivatives that exhibit potent antibacterial activity against a range of pathogens.

  • Synthesis Pathways : A notable method for synthesizing this compound involves cyclizing β-amino acids, which can subsequently be modified to create various antibiotic compounds .
  • Antibacterial Activity : Research has shown that derivatives of this compound possess significant antibacterial properties. For example, studies indicate that certain azetidinone derivatives demonstrate efficacy against resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

Antihyperlipidemic Agents

This compound has also been explored for its potential as an antihyperlipidemic agent. Hydroxy-substituted azetidinones have been identified as effective in reducing cholesterol levels and preventing atherosclerosis.

  • Mechanism of Action : These compounds work by inhibiting cholesteryl ester formation, which is crucial in the progression of atherosclerotic lesions. By lowering serum cholesterol levels, they may significantly reduce the risk of coronary heart disease .

Antifungal and Antiviral Properties

In addition to antibacterial applications, derivatives of this compound have shown promising antifungal and antiviral activities.

  • Biological Evaluation : Studies have indicated that certain azetidinone derivatives possess antifungal properties effective against common pathogens such as Candida species. Moreover, some compounds exhibit antiviral activity against viruses like HIV and influenza .

Anti-inflammatory Activities

The anti-inflammatory potential of this compound has been documented, with various derivatives demonstrating significant inhibitory effects on inflammatory pathways.

  • Research Findings : In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their utility in treating inflammatory diseases .

Case Studies and Research Findings

Application TypeKey FindingsReferences
Antibiotic DevelopmentEffective against resistant bacterial strains; key precursor for β-lactam antibiotics
Antihyperlipidemic AgentsInhibits cholesteryl ester formation; potential to lower cholesterol levels
Antifungal PropertiesActive against Candida species; potential for broader antiviral applications
Anti-inflammatory ActivitiesInhibits cytokines and inflammatory pathways; useful in treating inflammatory diseases

Comparison with Similar Compounds

Structural Comparison

Substituents at the C-3 and C-4 positions of the azetidinone ring significantly modulate properties. Key analogs include:

Compound Substituents (C-3/C-4) Key Structural Features
4-(2-Hydroxyethyl)-2-azetidinone C-4: -CH₂CH₂OH Hydrophilic, hydrogen-bonding hydroxyl
3-Chloro-4-aryl derivatives C-3: Cl; C-4: Aryl (e.g., phenyl) Electrophilic Cl, aromatic π-systems
1,3,4-Substituted derivatives Variable (e.g., pyridine, alkyl) Diverse pharmacophore arrangements
4-Methoxyphenyl derivatives C-4: -C₆H₄OCH₃ Methoxy group enhances lipophilicity
N-(2-Mercaptoethyl) derivatives C-4: Carboxy-hydroxyphenyl; N: -CH₂CH₂SH Thiol coordination sites for metal complexes

Key Observations :

  • The hydroxyethyl group improves water solubility compared to lipophilic aryl or chloro substituents .
  • Methoxyphenyl and hydroxyethyl groups both participate in hydrogen bonding, critical for target interactions .
Antimicrobial and Antiviral Activity
  • 1,3,4-Substituted 2-azetidinones: Exhibit moderate to high antiviral and antifungal activity, influenced by electron-withdrawing groups (e.g., Cl) at C-3 .
  • 3-Chloro-4-aryl derivatives : Show leptospirocidal activity, with potency linked to aryl ring electronics .
  • 4-Methoxyphenyl derivatives : SAR studies highlight the necessity of hydrogen-bonding groups at C-4 for antibacterial activity .
Central Nervous System (CNS) Activity
  • 2-Azetidinones with mixed substituents: Anticonvulsant activity requires one aromatic (C-4) and one aliphatic (C-3) group. Dual aromatic/aliphatic substitution abolishes activity .
  • Hydroxyethyl analog : The aliphatic hydroxyethyl group at C-4 may synergize with aromatic C-3 substituents (if present) for CNS applications.

Physicochemical Properties

  • Solubility : Hydroxyethyl and hydroxyphenyl substituents increase aqueous solubility compared to chloro or methoxyphenyl groups .
  • Coordination Chemistry: N-(2-Mercaptoethyl)-2-azetidinones form stable complexes with Mn²⁺, Co²⁺, and Cu²⁺ via O/N/S donor sites . The hydroxyethyl group in this compound could similarly coordinate metal ions through its hydroxyl oxygen.

Table 2: Physicochemical Properties

Compound Type Solubility (H₂O) LogP Key Functional Groups
This compound High (predicted) ~0.5 -OH, β-lactam
3-Chloro-4-aryl derivatives Low ~3.2 -Cl, aryl
4-Methoxyphenyl derivatives Moderate ~2.8 -OCH₃

Preparation Methods

Kinugasa Cycloaddition and Rearrangement Cascades

The Cu(I)-mediated Kinugasa reaction has emerged as a powerful tool for constructing the β-lactam core of 4-(2-hydroxyethyl)-2-azetidinone. In this method, a terminal acetylene reacts with a nitrone to form a cycloadduct, which undergoes rearrangement to yield the azetidinone framework . For example, the reaction between silyl-protected (R)-3-butyn-2-ol (2) and the nitrone derived from benzyl hydroxylamine and benzyl glyoxylate (3) proceeds in acetonitrile under Cu(I) catalysis to afford a mixture of cis- and trans-azetidinones (4) in a 3:1 ratio (73% yield) .

Critical Considerations:

  • Stereoselectivity: The reaction favors the cis-diastereomer due to the preferential cycloaddition with the Z-isomer of the nitrone . However, base-catalyzed epimerization can lead to trans-isomer formation, necessitating careful control of reaction conditions.

  • Downstream Processing: Subsequent debenzylation using sodium or lithium in liquid ammonia followed by oxidation with lead tetraacetate (Pb(OAc)₄) in acetic acid converts the intermediate (5) into the final product (1) with 73% yield .

Epoxy-Amine Cyclization Strategies

Stereocontrolled synthesis via double cyclization represents another viable route. A notable approach involves the condensation of an epoxy acid (4) with p-phenylenediamine (5) to form a bis-β-lactam precursor (6) , which undergoes cyclization using lithium hexamethyldisilazide (LiHMDS) to yield the cis-cis diastereomer (7) with 75% efficiency .

Procedure Highlights:

  • Epoxy Acid Synthesis: Ethyl chloroacetate and p-phenylenediamine react under reflux to form the epoxy acid (4) .

  • Cyclization: Treatment of (6) with 1 M LiHMDS in tetrahydrofuran (THF) at 0°C induces stereoselective cyclization .

  • Functionalization: Silylation of the hydroxyl group followed by Pb₃O₄-mediated acetoxylation in acetic acid introduces the acetoxy moiety, yielding 4-acetoxy-2-azetidinone (1) in 48% overall yield .

Advantages:

  • High stereochemical fidelity due to the rigidity of the epoxy intermediate.

  • Compatibility with scalable reaction conditions.

Functional Group Interconversion and Sulfonation

Modification of preexisting β-lactam frameworks offers a complementary pathway. For instance, 3-acylamino-4-(2-hydroxyethyl)-2-azetidinone (5C) can be synthesized via sulfonation of hydroxyethyl precursors using sulfur trioxide-pyridine complexes (SO₃-Py) .

Key Steps:

  • Tosylation: Conversion of the hydroxyl group in 4-(2-hydroxyethyl) derivatives to a tosylate (6A/6B) facilitates nucleophilic substitution.

  • Halogenation and Thiolation: Tosylates are transformed into chloro- or iodoethyl intermediates (8a-A/8b-B) , which react with thiols to introduce sulfur-containing side chains .

  • Sulfonation: Treatment with SO₃-Py yields 2-azetidinone-1-sulfonic acid derivatives, which are desilylated to afford the target compound .

Yield Data:

  • Sulfonation typically achieves 60–75% yields, though competing side reactions may require chromatographic purification .

Comparative Analysis of Methodologies

Method Starting Materials Key Reagents Yield Stereoselectivity
Kinugasa Cycloaddition (R)-3-Butyn-2-ol, NitroneCu(I), Pb(OAc)₄73%Moderate (3:1 cis:trans)
Epoxy-Amine Cyclization Epoxy Acid, p-PhenylenediamineLiHMDS, Pb₃O₄48%High (cis-cis dominant)
Sulfonation Tosylates, ThiolsSO₃-Py, Thiourea60–75%Low

Trade-offs:

  • The Kinugasa method offers modularity but requires heavy metal catalysts.

  • Epoxy-amine cyclization ensures stereocontrol but involves multi-step sequences.

  • Sulfonation is efficient for derivatization but limited in substrate scope.

Challenges and Optimization Strategies

Epimerization Mitigation:

  • In Kinugasa reactions, minimizing basic conditions during workup prevents epimerization of the cis-isomer .

  • Low-temperature processing (-20°C) during ozonolysis steps preserves stereochemical integrity .

Catalyst Efficiency:

  • Substituting Cu(I) with heterogeneous catalysts (e.g., Cu nanoparticles) could enhance recyclability and reduce costs .

  • Enzymatic desymmetrization of epoxy intermediates may improve enantioselectivity .

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